molecular formula C13H11BrN6OS2 B14931780 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B14931780
M. Wt: 411.3 g/mol
InChI Key: CBPKCKKYAIKJNK-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic compound that contains a thiazole ring and a tetrazole ring. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal species.

    Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-aminothiazole

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the presence of both thiazole and tetrazole rings, which contribute to its diverse biological activities. The combination of these rings enhances its potential as a multifunctional bioactive molecule .

Properties

Molecular Formula

C13H11BrN6OS2

Molecular Weight

411.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C13H11BrN6OS2/c1-20-13(17-18-19-20)23-7-11(21)16-12-15-10(6-22-12)8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16,21)

InChI Key

CBPKCKKYAIKJNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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